molecular formula C24H23N B14167432 Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- CAS No. 4189-79-1

Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)-

Cat. No.: B14167432
CAS No.: 4189-79-1
M. Wt: 325.4 g/mol
InChI Key: BFQQRYHBRUGHPY-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the isoquinoline core structure, which can then be further functionalized to introduce the 3,3-diphenylallyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler derivative of isoquinoline with similar structural features.

    3,4-Dihydroisoquinoline: Another related compound with a partially saturated isoquinoline ring.

    1,2,3,4-Tetrahydro-2-isoquinoline: A close analog with slight structural differences.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.

Properties

CAS No.

4189-79-1

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3,3-diphenylprop-2-enyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H23N/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)16-18-25-17-15-20-9-7-8-14-23(20)19-25/h1-14,16H,15,17-19H2

InChI Key

BFQQRYHBRUGHPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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